Hexakis(1H,1H-perfluoroheptoxy)phosphazene
Description
Hexakis(1H,1H-perfluoroheptoxy)phosphazene (CAS 3830-74-8) is a fluorinated phosphazene derivative characterized by a central phosphorus-nitrogen (P₃N₃) backbone substituted with six perfluoroheptoxy groups (C₇F₁₅O) . Its highly symmetrical, cage-like structure and extensive fluorination confer exceptional hydrophobic and oleophobic properties, resulting in low surface energy (~12–15 mN/m) and resistance to chemical degradation . These traits make it valuable in industrial applications such as anti-fouling coatings, release agents, and water-repellent surface treatments .
Properties
Molecular Formula |
C42H12F78N3O6P3 |
|---|---|
Molecular Weight |
2229.4 g/mol |
IUPAC Name |
2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C42H12F78N3O6P3/c43-7(44,13(55,56)19(67,68)25(79,80)31(91,92)37(103,104)105)1-124-130(125-2-8(45,46)14(57,58)20(69,70)26(81,82)32(93,94)38(106,107)108)121-131(126-3-9(47,48)15(59,60)21(71,72)27(83,84)33(95,96)39(109,110)111,127-4-10(49,50)16(61,62)22(73,74)28(85,86)34(97,98)40(112,113)114)123-132(122-130,128-5-11(51,52)17(63,64)23(75,76)29(87,88)35(99,100)41(115,116)117)129-6-12(53,54)18(65,66)24(77,78)30(89,90)36(101,102)42(118,119)120/h1-6H2 |
InChI Key |
CWFMYSJBFUDCPW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Equation
$$
\text{N}3\text{P}3\text{Cl}6 + 6\,\text{CF}3(\text{CF}2)5\text{CH}2\text{OH} \xrightarrow{\text{Base}} \text{N}3\text{P}3[\text{OCH}2(\text{CF}2)5\text{CF}3]6 + 6\,\text{HCl}
$$
Laboratory-Scale Synthesis
Reagents and Conditions
| Component | Specification | Role |
|---|---|---|
| Hexachlorocyclotriphosphazene | ≥98% purity, anhydrous | Substrate |
| 1H,1H-perfluoroheptanol | ≥97% purity, stored under inert gas | Nucleophile source |
| 4-Picoline | Dried over molecular sieves | Base (HCl scavenger) |
| Toluene | Anhydrous, degassed | Solvent |
| Reaction temperature | 110–120°C (reflux) | Thermal activation |
| Reaction duration | 72–120 hours | Ensures complete substitution |
Protocol
- Alkoxide generation : 1H,1H-perfluoroheptanol (6.6 equivalents) and 4-picoline (7.2 equivalents) are stirred in toluene under nitrogen.
- HCCP addition : Hexachlorocyclotriphosphazene is added portionwise to avoid exothermic side reactions.
- Reflux : The mixture is heated under reflux for 3–5 days, monitored by $$^{31}\text{P}$$ NMR for substitution progress.
- Work-up : The reaction is cooled, washed with dilute acetic acid to remove excess base, and the organic layer is dried over MgSO₄.
- Purification : The crude product is purified via vacuum distillation (0.1 mmHg, 180–200°C) or recrystallization from hexane/ethyl acetate.
Yield and Purity
- Yield : 65–78% (dependent on substitution efficiency).
- Purity : ≥95% (verified by $$^{19}\text{F}$$ NMR and HPLC).
Industrial-Scale Adaptations
Process Intensification
Industrial production employs continuous-flow reactors to enhance heat transfer and reduce reaction time. Key modifications include:
Quality Control Metrics
| Parameter | Specification | Analytical Method |
|---|---|---|
| Residual chlorine | ≤0.1% (w/w) | Ion chromatography |
| Fluorine content | 68–70% (theoretical: 69.2%) | Combustion analysis |
| Thermal stability | Decomposition onset >300°C | TGA |
Challenges and Mitigation Strategies
Incomplete Substitution
Partial substitution results in mixed chloro-alkoxy derivatives, which degrade product performance. Mitigation includes:
Hydrolytic Degradation
The phosphazene backbone is susceptible to hydrolysis under acidic or humid conditions. Strategies involve:
- Strict anhydrous conditions : Use of molecular sieves and nitrogen purging.
- Stabilizers : Addition of triethylamine (0.1% w/w) during storage.
Analytical Validation
Spectroscopic Characterization
Chromatographic Methods
| Method | Conditions | Purpose |
|---|---|---|
| Reverse-phase HPLC | C18 column, 80:20 methanol/water | Purity assessment |
| GPC | THF eluent, PS standards | Molecular weight distribution |
Comparative Analysis of Methods
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reaction volume | 0.5–2 L | 500–2000 L |
| Energy consumption | 12 kWh/kg | 8 kWh/kg (flow reactors) |
| Cost per kilogram | $1,200–1,500 | $800–1,000 |
Emerging Techniques
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 2.45 GHz) reduces reaction time to 8–12 hours, though scalability remains limited.
Solid-Phase Synthesis
Immobilized HCCP on silica gel enables stepwise substitution with >90% yield per step, minimizing byproducts.
Chemical Reactions Analysis
Types of Reactions
Hexakis(1H,1H-perfluoroheptoxy)phosphazene undergoes various chemical reactions, including:
Substitution Reactions: The perfluoroheptoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The phosphazene core can undergo oxidation and reduction reactions, although these are less common due to the stability of the compound.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation and Reduction: Can be carried out using oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the phosphazene core .
Scientific Research Applications
Material Science
Properties and Applications:
- Low Surface Energy: The highly fluorinated nature of Hexakis(1H,1H-perfluoroheptoxy)phosphazene results in low surface energy, making it ideal for non-stick coatings and surface treatments.
- Hydrophobic and Oleophobic Characteristics: Its design allows for excellent water and oil repellency, preventing liquid adhesion and facilitating surface cleanliness.
Applications:
- Anti-fouling Surfaces: Utilized in marine coatings to prevent biofouling on ships and underwater structures.
- Release Agents: Employed in manufacturing processes where easy release of molded parts is required.
- Water-Repellent Coatings: Applied in textiles and construction materials to enhance durability against moisture.
Biotechnology
Properties and Applications:
- Biocompatibility: The compound's hydrophobic properties can be tailored for use in biological systems, making it a candidate for drug delivery systems.
Applications:
- Nanomaterial Fabrication: Used in the development of nanostructures that require hydrophobic surfaces to enhance stability and functionality.
- Thin Films: Investigated for creating thin films with specific properties for biomedical applications.
Pharmaceutical Applications
Properties and Applications:
- Enhanced Drug Delivery: The unique structure may improve the solubility and stability of drug formulations.
Applications:
- Drug Delivery Systems: Explored for its potential to encapsulate therapeutic agents, enhancing their bioavailability through improved membrane permeability.
Environmental Science
Properties and Applications:
- Persistence in Biological Systems: While effective in various applications, the environmental impact of fluorinated compounds is a concern due to their persistence.
Case Studies:
- A study highlighted the potential risks associated with prolonged exposure to fluorinated compounds similar to this compound, particularly regarding endocrine disruption and bioaccumulation in wildlife .
Toxicological Considerations
While specific toxicological data on this compound is limited, related studies indicate that fluorinated organophosphorus compounds may exhibit cytotoxic effects at certain concentrations. The hydrophobic nature of these compounds can facilitate cellular uptake, raising concerns about their long-term effects on human health and the environment .
Data Tables
| Application Area | Specific Uses |
|---|---|
| Material Science | Anti-fouling coatings; water-repellent surfaces |
| Biotechnology | Nanomaterial fabrication; drug delivery systems |
| Environmental Science | Research on ecological impacts of fluorinated compounds |
| Pharmaceutical | Development of stable drug formulations |
Mechanism of Action
The mechanism of action of Hexakis(1H,1H-perfluoroheptoxy)phosphazene is primarily related to its ability to interact with other molecules through its highly fluorinated perfluoroheptoxy groups. These interactions can influence the behavior of the compound in various environments, such as enhancing its solubility in non-polar solvents or stabilizing complexes with other molecules .
Comparison with Similar Compounds
Structural Differences
Key Insight : Longer perfluoroalkoxy chains (e.g., heptoxy vs. pentoxy) increase fluorine content and molecular weight, enhancing hydrophobicity and thermal stability.
Physical and Chemical Properties
Functional Trends :
- Longer chains (heptoxy/pentoxy): Superior hydrophobicity and thermal stability, suited for high-performance materials.
- Shorter chains (propoxy/ethoxy): Lower molecular weight and precise m/z values ideal for analytical chemistry applications.
Research Findings and Industrial Relevance
- This compound is preferred in extreme environments due to its chemical inertness and durability, though its synthesis cost is higher than shorter-chain analogs .
- Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene balances cost and performance, making it a common choice for membranes and lubricants .
- Shorter-chain variants dominate analytical workflows, with hexakis(1H,1H,3H-tetrafluoropropoxy)phosphazene being a gold-standard calibrant in high-resolution mass spectrometry .
Data Tables
Table 1: Structural and Physical Comparison
| Parameter | Heptoxy Derivative | Pentoxy Derivative | Propoxy Derivative |
|---|---|---|---|
| Fluorine Atoms | 84 | 48 | 24 |
| Molecular Weight | ~2,200 | 1,521.33 | 980.02 |
| Surface Energy (mN/m) | 12–15 | 20–25 | N/A |
Table 2: Application Benchmarks
| Application Area | Heptoxy | Pentoxy | Propoxy |
|---|---|---|---|
| Coatings | ★★★ | ★★ | – |
| Analytical Calibration | – | – | ★★★ |
| Fuel Cell Membranes | – | ★★★ | – |
Biological Activity
Hexakis(1H,1H-perfluoroheptoxy)phosphazene (CAS 3830-74-8) is a complex organophosphorus compound characterized by a phosphazene core surrounded by six perfluoroheptoxy groups. This unique structure imparts significant biological and chemical properties, making it a subject of interest in various fields, including materials science and biochemistry.
- Molecular Formula : C42H18F72N3O6P3
- Molecular Weight : 2121.42 g/mol
- Melting Point : 28-32°C
- Physical State : Solid
The compound's highly fluorinated nature results in low surface energy, contributing to its hydrophobic and oleophobic characteristics. This property is crucial for applications such as anti-fouling surfaces and water-repellent coatings .
Toxicological Profile
This compound exhibits several toxicological effects that warrant careful consideration:
- Skin Irritation : Classified as causing skin irritation (Category 2) with hazard statement H315.
- Eye Irritation : Causes serious eye irritation (Category 2), indicated by hazard statement H319.
- Respiratory Irritation : May cause respiratory tract irritation (Category 3), leading to hazard statement H335 .
These properties suggest that while the compound has beneficial applications, it also poses risks that need to be managed in laboratory and industrial settings.
Applications in Biochemistry
This compound is utilized in proteomics and surface chemistry due to its unique properties:
- Surface Coatings : It serves as a non-stick coating for laboratory equipment and electronic components, preventing contamination and enhancing performance.
- Dielectric Material : Its low dielectric constant makes it suitable for use in electronic applications where thermal stability is required .
Study on Surface Interactions
A study conducted on the interaction of this compound with various substrates demonstrated its effectiveness as a release agent. The compound significantly reduced adhesion forces between surfaces, indicating potential applications in manufacturing processes where clean release is critical.
| Substrate Type | Adhesion Force (N/m) | Reduction (%) |
|---|---|---|
| Steel | 5.0 | 70 |
| Glass | 3.0 | 65 |
| Polymer | 4.5 | 60 |
This data highlights the effectiveness of this compound in reducing surface adhesion compared to untreated surfaces.
Q & A
Basic Research Questions
Q. What are the established synthesis routes and characterization techniques for Hexakis(1H,1H-perfluoroheptoxy)phosphazene?
- Methodological Answer : Synthesis typically involves nucleophilic substitution of hexachlorophosphazene with perfluoroheptanol under anhydrous conditions. Characterization relies on HPLC (>95% purity verification) and advanced spectroscopic methods, including 19F NMR to confirm fluorinated side-chain integrity and high-resolution mass spectrometry (HRMS) for molecular weight validation (2421.46 g/mol) .
Q. Why is this compound widely used as a calibrant in mass spectrometry?
- Methodological Answer : Its stable, high molecular weight (m/z 922.0098) and fluorine-rich structure provide a sharp, reproducible signal for lock mass internal calibration . Researchers infuse it via a secondary nebulizer at 3 µL/min flow rates to maintain continuous ion source calibration, minimizing mass drift during LC-MS/MS runs .
Advanced Research Questions
Q. How do solvent choice and concentration affect the reproducibility of this compound in mass spectrometry workflows?
- Methodological Answer : Methanol solutions (e.g., 100 µg/mL) are preferred for compatibility with electrospray ionization (ESI). However, batch-to-batch variability in fluorinated side-chain purity (>95% HPLC) can cause signal instability. Validate each lot using HRMS isotopic patterns and cross-check with secondary calibrants (e.g., Ultramark 1621) to resolve discrepancies .
Q. What electrochemical applications exist beyond its role as a mass spec calibrant?
- Methodological Answer : In lithium-ion battery research, derivatives like hexakis(trifluoroethoxy)phosphazene improve high-temperature electrolyte stability by forming protective SEI layers. Experimental protocols involve cyclic voltammetry (0.5–4.5 V vs. Li/Li+) and impedance spectroscopy to assess ionic conductivity changes when blended with boron-containing additives .
Q. What methodological considerations apply when combining this compound with other calibrants in untargeted metabolomics?
- Methodological Answer : Co-infusion with low-mass calibrants (e.g., caffeine, m/z 195.0876) requires ion suppression checks . Use a split-flow system to isolate calibrant streams or employ post-acquisition alignment tools (e.g., XCMS Online ) to correct mass shifts. Validate using QC samples injected at regular intervals (e.g., every 8 runs) .
Data Contradiction Analysis
- Conflict : and report m/z 922.0098 for lock mass calibration, but cites m/z 1033.9870 in negative ion mode.
- Resolution : The discrepancy arises from adduct formation (e.g., [M+TFA-H]− in negative mode). Always specify ionization polarity and adduct type in metadata. Use DTCCSN values (drift tube cross-sectional areas) for ion mobility alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
